molecular formula C13H14N2O4 B13742044 N-(1,3-Benzodioxol-5-ylmethyl)-5-oxo-pyrrolidinecarboxamide CAS No. 1009237-29-9

N-(1,3-Benzodioxol-5-ylmethyl)-5-oxo-pyrrolidinecarboxamide

Cat. No.: B13742044
CAS No.: 1009237-29-9
M. Wt: 262.26 g/mol
InChI Key: YRCSWHRQGIPMTR-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-5-oxo-pyrrolidinecarboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxole moiety, which is known for its presence in various bioactive molecules, and a pyrrolidinecarboxamide group, which adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Benzodioxol-5-ylmethyl)-5-oxo-pyrrolidinecarboxamide typically involves the reaction of 1,3-benzodioxole derivatives with pyrrolidinecarboxamide precursors. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction. This reaction is carried out under an inert atmosphere, often using a base such as cesium carbonate and a ligand like BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) to facilitate the coupling .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar catalytic systems. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Benzodioxol-5-ylmethyl)-5-oxo-pyrrolidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups onto the benzodioxole ring.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(1,3-Benzodioxol-5-ylmethyl)-5-oxo-pyrrolidinecarboxamide exerts its effects involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells. This is achieved through its binding to tubulin, a protein involved in cell division, thereby disrupting microtubule dynamics and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(1,3-Benzodioxol-5-ylmethyl)-5-oxo-pyrrolidinecarboxamide apart is its combination of the benzodioxole and pyrrolidinecarboxamide groups, which confer unique chemical properties and biological activities. This makes it a versatile compound for various research applications, particularly in the development of new therapeutic agents.

Properties

CAS No.

1009237-29-9

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C13H14N2O4/c16-12-4-2-9(15-12)13(17)14-6-8-1-3-10-11(5-8)19-7-18-10/h1,3,5,9H,2,4,6-7H2,(H,14,17)(H,15,16)

InChI Key

YRCSWHRQGIPMTR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C(=O)NCC2=CC3=C(C=C2)OCO3

solubility

>39.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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